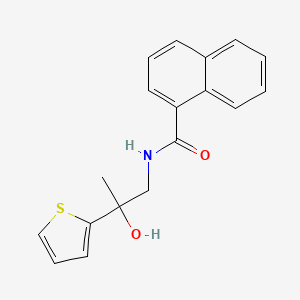![molecular formula C22H14FN7OS B2379022 N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide CAS No. 1207016-10-1](/img/no-structure.png)
N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H14FN7OS and its molecular weight is 443.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A study by Gouda et al. (2010) explored the synthesis of certain derivatives of N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide, focusing on their potential as antimicrobial agents. Some of these compounds exhibited promising activities against microbial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Immunomodulatory Properties
Research by Wang et al. (1988) investigated the immunomodulatory characteristics of a compound structurally similar to this compound. This compound was shown to enhance the immune response, particularly the cytolytic T-lymphocyte response in various experimental models, including responses to tumors and viral infections (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Quantum Chemical Insight and Antiviral Potency
A 2020 study by Mary et al. provided quantum chemical insights into the molecular structure and intermolecular interactions of a molecule structurally related to this compound. They explored its antiviral potency, particularly against SARS-CoV-2, suggesting its potential application in the development of antiviral drugs (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Synthesis and Heterocyclic Applications
Gouda (2014) discussed the synthesis and reactions of derivatives of this compound, emphasizing its use as a building block in the synthesis of polyfunctionalized heterocyclic compounds. This underscores its versatility in chemical synthesis and potential applications in various fields of chemistry and pharmacology (Gouda, 2014).
Anticancer Potential
A study by Zyabrev et al. (2022) on 4-arylsulfonyl-1,3-oxazoles, a category including similar compounds, evaluated their anticancer activities against various cancer cell lines. This research indicates potential applications of this compound in oncology (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
properties
CAS RN |
1207016-10-1 |
|---|---|
Molecular Formula |
C22H14FN7OS |
Molecular Weight |
443.46 |
IUPAC Name |
N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H14FN7OS/c23-16-5-3-15(4-6-16)18-11-19-21-26-27-22(29(21)9-10-30(19)28-18)32-13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31) |
InChI Key |
WANQCYRZCPZYQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




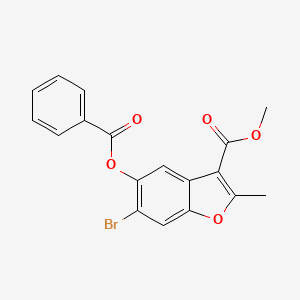
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
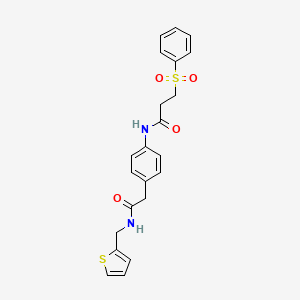
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)
![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
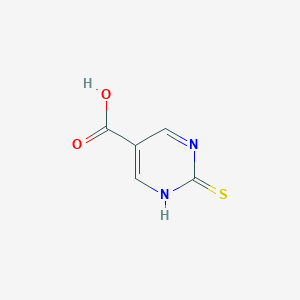
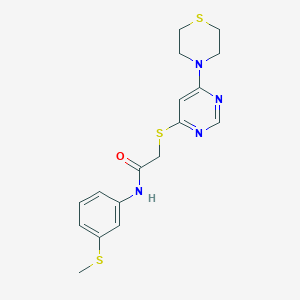


acetate](/img/structure/B2378960.png)
